molecular formula C12H11ClF3N3O3S2 B2928888 2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1396686-37-5

2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2928888
CAS No.: 1396686-37-5
M. Wt: 401.8
InChI Key: ADBBCHDVNXEMBA-UHFFFAOYSA-N
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Description

2-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C12H11ClF3N3O3S2 and its molecular weight is 401.8. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Synthesis

1,3,4-Oxadiazole bearing compounds, including derivatives similar to the specified chemical, have attracted significant interest due to their broad spectrum of biological activities. Research has focused on synthesizing various 1,3,4-oxadiazole derivatives to explore their potential biological applications, particularly in enzyme inhibition and as potential anticancer agents.

  • Enzyme Inhibition : A study by Khalid et al. (2016) involved synthesizing a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and screening them against butyrylcholinesterase (BChE) enzyme. Molecular docking studies were also conducted to understand the binding affinity and orientation of these compounds in the active sites of human BChE protein, highlighting the importance of specific amino acid residues in ligand stabilization (Khalid et al., 2016).

  • Anticancer Potential : Another study reported the synthesis and evaluation of 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers and potential anticancer agents. The compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole showed good activity against several cancer cell lines, demonstrating the potential of such derivatives in cancer therapy (Zhang et al., 2005).

  • Antibacterial Study : Further research into N-substituted derivatives of similar compounds has shown moderate to significant antibacterial activity, underscoring their potential in addressing microbial resistance issues. The structural elucidation of these compounds was achieved through various spectroscopic techniques, and their activity was assessed against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Properties

IUPAC Name

2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3N3O3S2/c13-8-3-4-9(23-8)24(20,21)19-5-1-2-7(6-19)10-17-18-11(22-10)12(14,15)16/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBBCHDVNXEMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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